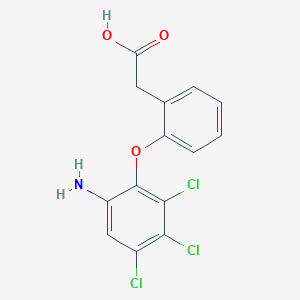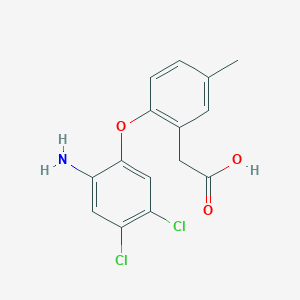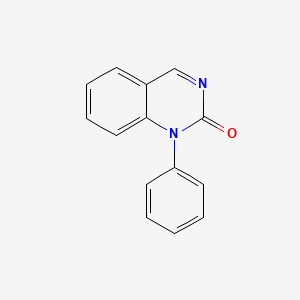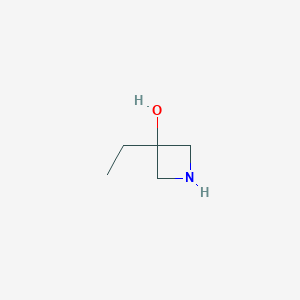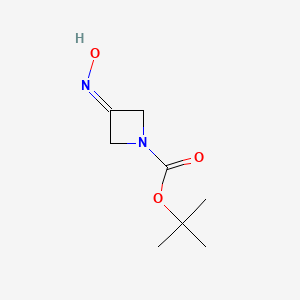
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1378674-88-4 . It has a molecular weight of 186.21 . The IUPAC name for this compound is tert-butyl 3-(hydroxyimino)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14N2O3/c1-8(2,3)13-7(11)10-4-6(5-10)9-12/h6H,4-5H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.21 .Scientific Research Applications
Synthesis of Amino Acid Analogs
Research has demonstrated the synthesis of various azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains. These include the creation of nor-leucine-Aze chimeras, 1-Fmoc-3-hydroxypropyl-Aze, and other enantiopure azetidine derivatives, serving as tools to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Medicinal Intermediate Synthesis
The compound has been used in the synthesis of pharmaceutical intermediates, such as 1-(tert-butyl)-3-amioazetidine, leveraging tert-butyl 3-hydroxyazetidine as a raw material. This method, despite potential risks with sodium azide, yields significant operational advantages and is seen as a safer alternative in certain applications (Yang, 2010).
Ring Expansion Techniques
Azetidine ring structures are explored for their potential in ring expansion techniques. For example, the base-catalyzed ring opening of azetidine-2-ones has been studied to produce glutarimides, which are important in various synthetic applications (Cabell & McMurray, 2002).
Novel Compound Synthesis
Research into tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, provides avenues for further selective derivation on azetidine and cyclobutane rings. This creates novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Versatile Building Blocks for Medicinal Chemistry
Protected 3-haloazetidines, synthesized in a gram-scale strain-release reaction, are valuable for creating a range of high-value azetidine-3-carboxylic acid derivatives. These building blocks are increasingly important in the field of medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).
Application in Cycloaddition Reactions
Silylmethyl-substituted aziridine and azetidine serve as masked 1,3- and 1,4-dipoles for cycloaddition reactions. These compounds showcase utility in generating products like imidazoline, oxazolidine, and tetrahydropyrimidine (Yadav & Sriramurthy, 2005).
Diastereoselective α-Alkylation
The base-promoted α-alkylation of azetidine-2-carboxylic acid esters has been explored for producing optically active α-substituted azetidine-2-carboxylic acid esters. This process is crucial for the creation of various biologically active compounds (Tayama, Nishio, & Kobayashi, 2018).
Photoredox-Catalyzed Cascade Reactions
Recent studies show the use of photoredox catalysis in aminating o-hydroxyarylenaminones. This method paves the way for synthesizing a range of 3-aminochromones under mild conditions, broadening the applications in photocatalyzed protocols (Wang et al., 2022).
Investigative Anticancer Agent Research
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate derivatives have been investigated as potential anticancer agents, highlighting their importance in developing new therapeutic approaches (Deschamps, Cannizzo, & Straessler, 2013).
Safety and Hazards
The safety data sheet for a similar compound, tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, indicates that it is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s important to handle such compounds with appropriate safety measures.
properties
IUPAC Name |
tert-butyl 3-hydroxyiminoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(11)10-4-6(5-10)9-12/h12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTUKYCJLBCNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=NO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3307863.png)




![N'-Hydroxy-4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B3307909.png)

![Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride](/img/structure/B3307916.png)
